p-Fluorofentanyl-13C6A hydrochloride
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Overview
Description
para-Fluorofentanyl-13C6 (hydrochloride): is a synthetic opioid analog of fentanyl, specifically labeled with carbon-13 isotopes. This compound is primarily used as an internal standard in mass spectrometry for the quantification of para-fluorofentanyl . It is categorized as an opioid and has antinociceptive activity in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of para-Fluorofentanyl-13C6 (hydrochloride) involves the substitution of para-fluoroaniline for aniline in the synthesis of fentanyl . The general synthetic route includes the following steps:
Formation of the intermediate: The reaction begins with the condensation of para-fluoroaniline with propionyl chloride to form N-(4-fluorophenyl)-N-propionylamine.
Cyclization: The intermediate undergoes cyclization with 4-piperidone to form the piperidine ring.
Isotopic Labeling: The incorporation of carbon-13 isotopes is achieved by using labeled precursors during the synthesis.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and ease of handling.
Industrial Production Methods: Industrial production of para-Fluorofentanyl-13C6 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling accuracy of the final product .
Chemical Reactions Analysis
Types of Reactions: para-Fluorofentanyl-13C6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of para-Fluorofentanyl-13C6.
Reduction: Alcohol derivatives of para-Fluorofentanyl-13C6.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: para-Fluorofentanyl-13C6 (hydrochloride) is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of para-fluorofentanyl .
Biology: The compound is used in biological studies to understand the metabolism and pharmacokinetics of para-fluorofentanyl in biological systems .
Medicine: Research involving para-Fluorofentanyl-13C6 (hydrochloride) helps in the development of new analgesics and understanding the mechanisms of opioid action .
Industry: In forensic toxicology, para-Fluorofentanyl-13C6 (hydrochloride) is used to detect and quantify para-fluorofentanyl in seized drug samples .
Mechanism of Action
para-Fluorofentanyl-13C6 (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system . This binding inhibits the release of neurotransmitters, leading to analgesic effects. The molecular targets include the mu-opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase activity, leading to reduced cAMP levels .
Comparison with Similar Compounds
Fentanyl: The parent compound, widely used as a potent analgesic.
para-Fluorofentanyl: The non-labeled version of para-Fluorofentanyl-13C6.
Carfentanil: Another potent fentanyl analog used in veterinary medicine.
Uniqueness: para-Fluorofentanyl-13C6 (hydrochloride) is unique due to its isotopic labeling with carbon-13, which makes it an ideal internal standard for analytical purposes . This labeling allows for precise quantification and differentiation from non-labeled compounds in complex biological matrices .
Properties
Molecular Formula |
C22H28ClFN2O |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[1-[2-((1,2,3,4,5,6-13C6)cyclohexatrienyl)ethyl]piperidin-4-yl]-N-(4-fluorophenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C22H27FN2O.ClH/c1-2-22(26)25(20-10-8-19(23)9-11-20)21-13-16-24(17-14-21)15-12-18-6-4-3-5-7-18;/h3-11,21H,2,12-17H2,1H3;1H/i3+1,4+1,5+1,6+1,7+1,18+1; |
InChI Key |
CTXOPDVNXMUJCV-MRIWXNSTSA-N |
Isomeric SMILES |
CCC(=O)N(C1CCN(CC1)CC[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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